tert-butyl N-(4-carbamoyloxan-4-yl)carbamate
Overview
Description
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate: is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is known for its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-carbamoyloxan-4-yl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and molecular targets .
Comparison with Similar Compounds
Comparison: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate is unique due to its specific structure and potential biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets. The presence of the 4-carbamoyloxan-4-yl group imparts distinct properties that differentiate it from other carbamates.
Biological Activity
Tert-butyl N-(4-carbamoyloxan-4-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological mechanisms and effects.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is known to influence its biological interactions. The structural features play a critical role in its activity against various biological targets.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease.
Key Findings:
- Inhibition of Aβ Aggregation: The compound has been shown to inhibit Aβ aggregation significantly, with an 85% reduction in aggregation at a concentration of 100 µM .
- Cell Viability Improvement: In vitro studies demonstrated that the compound could improve astrocyte cell viability in the presence of Aβ, suggesting a protective effect against neurodegeneration. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ .
- Cytokine Modulation: Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, although the differences were not statistically significant .
Antimicrobial Activity
The compound also shows promising antimicrobial properties, particularly against resistant bacterial strains.
Research Insights:
- Mechanism of Action: The antimicrobial activity is believed to stem from the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism was noted in studies involving various bacterial strains .
- Selectivity and Safety: The compound exhibited high selectivity for bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis of Biological Activity
Case Studies and Experimental Research
Several studies have explored the biological activity of this compound through various experimental setups:
- In Vitro Astrocyte Studies: These studies focused on the protective effects against Aβ toxicity, assessing cell viability and cytokine production under controlled conditions.
- Antimicrobial Efficacy Tests: Research demonstrated the compound's effectiveness against multi-drug resistant bacteria, providing insights into its potential as a novel antibacterial agent.
Properties
IUPAC Name |
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(12)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGYJSSYYMNBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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